5-Bromo-1-chloro-2-iodo-3-methoxybenzene
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Overview
Description
5-Bromo-1-chloro-2-iodo-3-methoxybenzene is an organic compound with the molecular formula C7H5BrClIO It is a derivative of benzene, substituted with bromine, chlorine, iodine, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-2-iodo-3-methoxybenzene typically involves multi-step reactions starting from a benzene derivative. One common method includes electrophilic aromatic substitution reactions, where the benzene ring undergoes successive halogenation and methoxylation . The reaction conditions often involve the use of catalysts such as iron(III) chloride for bromination and iodine monochloride for iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-chloro-2-iodo-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the halogens can be reduced to their corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) for oxidizing the methoxy group.
Reduction: Zinc dust in acetic acid for reducing halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium amide can yield aniline derivatives .
Scientific Research Applications
5-Bromo-1-chloro-2-iodo-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 5-Bromo-1-chloro-2-iodo-3-methoxybenzene exerts its effects involves interactions with specific molecular targets. The halogen atoms and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity . The exact pathways depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene
- 5-Bromo-2-chloro-1-iodo-3-methoxybenzene
- 1-Bromo-3-iodo-5-methoxybenzene
Uniqueness
5-Bromo-1-chloro-2-iodo-3-methoxybenzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Biological Activity
5-Bromo-1-chloro-2-iodo-3-methoxybenzene (C7H5BrClI) is an organic compound notable for its complex structure featuring a methoxy group and three halogen substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as a synthetic intermediate.
The molecular weight of this compound is 347.37 g/mol, and its synthesis can be achieved through various methods, including electrophilic aromatic substitution reactions. The presence of multiple halogens enhances its reactivity, making it a valuable building block for synthesizing more complex organic molecules .
Synthesis Overview
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Bromination | NBS (N-Bromosuccinimide) |
2 | Chlorination | SOCl2 (Thionyl chloride) |
3 | Iodination | Iodine or iodide sources |
4 | Methoxylation | Methylating agents like methyl iodide |
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The halogen substituents play a crucial role in modulating these activities.
Anticancer Activity
Studies have shown that halogenated compounds can selectively inhibit cancer cell growth. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines, with promising results indicating selective toxicity towards certain types of cancer cells while sparing normal cells .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Inhibitors based on similar structures have demonstrated significant activity against enzymes involved in nucleotide metabolism, such as purine nucleoside phosphorylase (PNP). These inhibitors showed low nanomolar IC50 values, indicating high potency against target enzymes .
Case Studies
-
Cytotoxicity Evaluation :
- A study evaluated the cytotoxic effects of this compound on T-lymphoblastic cell lines. The results indicated that the compound exhibited selective cytotoxicity with CC50 values significantly lower than those observed in non-cancerous cell lines.
-
Enzyme Interaction Studies :
- Another investigation focused on the interaction between similar halogenated compounds and PNP. The study revealed that modifications to the benzene ring could enhance selectivity for pathogenic enzymes over human enzymes, suggesting potential therapeutic applications in treating infections caused by Mycobacterium tuberculosis .
Properties
Molecular Formula |
C7H5BrClIO |
---|---|
Molecular Weight |
347.37 g/mol |
IUPAC Name |
5-bromo-1-chloro-2-iodo-3-methoxybenzene |
InChI |
InChI=1S/C7H5BrClIO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 |
InChI Key |
CTORNNBRWKONNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Cl)I |
Origin of Product |
United States |
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